Raddeanoside R16

説明

特性

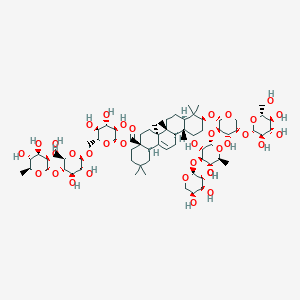

分子式 |

C70H114O34 |

|---|---|

分子量 |

1499.6 g/mol |

IUPAC名 |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C70H114O34/c1-26-38(74)44(80)49(85)59(94-26)101-54-32(22-72)97-57(52(88)47(54)83)92-24-33-42(78)46(82)51(87)61(98-33)104-64(90)70-18-16-65(3,4)20-29(70)28-10-11-36-67(7)14-13-37(66(5,6)35(67)12-15-69(36,9)68(28,8)17-19-70)100-63-56(43(79)34(25-93-63)99-60-50(86)45(81)41(77)31(21-71)96-60)103-62-53(89)55(39(75)27(2)95-62)102-58-48(84)40(76)30(73)23-91-58/h10,26-27,29-63,71-89H,11-25H2,1-9H3/t26-,27-,29-,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,67-,68+,69+,70-/m0/s1 |

InChIキー |

ZPSFHHIZWMURAT-WDJVZMNKSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

製品の起源 |

United States |

Safety Operating Guide

Personal protective equipment for handling Raddeanoside R16

Essential Safety and Handling Guide for Raddeanoside R16

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general principles of laboratory safety, information on related compounds, and the source organism, Anemone raddeana. Researchers must conduct a thorough risk assessment and consult with their institution's safety officer before handling this compound. The information provided here is for guidance purposes and does not replace a substance-specific SDS.

This compound is an oleanane-type saponin isolated from the rhizomes of Anemone raddeana.[1] While specific toxicity data for this compound is not available, extracts from Anemone raddeana have been reported to have hemolytic and other toxic effects, which underscores the need for careful handling.[2]

Summary of Related Compounds

| Compound/Extract | CAS Number | Molecular Formula | Notes |

| This compound | Not Found | Not Found | An oleanane-type saponin isolated from Anemone raddeana.[1] |

| Raddeanoside 20 | 335354-79-5 | C47H76O17 | A triterpenoid isolated from Anemone raddeana that can suppress superoxide generation.[3][4] |

| Anemone raddeana Extract | Not Applicable | Mixture | Used in traditional medicine but also reported to have hemolytic and toxic effects.[2][5] |

Operational Plan: Handling and Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a cautious approach is warranted. The following PPE and handling procedures are recommended as a minimum standard.

Engineering Controls

-

Ventilation: All handling of solid this compound and solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Safety glasses with side shields or a face shield. | Protects against splashes and airborne particles. |

| Skin | Nitrile gloves (double-gloving recommended) and a lab coat. | Prevents skin contact. The potential for dermal toxicity is unknown. |

| Respiratory | Use within a chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the powdered compound. |

Handling Procedures

-

Weighing: If possible, weigh this compound in a powder containment hood or a designated area within a chemical fume hood to prevent dissemination of the powder.

-

Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid slowly to avoid splashing.

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

-

Waste Categorization: Unused this compound and any solutions should be treated as hazardous chemical waste.

-

Waste Collection:

-

Solid Waste: Collect any unused solid this compound in a clearly labeled, sealed container.

-

Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate chemical waste container.

-

Contaminated Materials: Dispose of any contaminated materials (e.g., pipette tips, gloves, weighing paper) in a designated solid hazardous waste container.

-

-

Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal, as well as your institution's specific protocols.

Experimental Workflow and Safety Diagram

The following diagram illustrates a general workflow for handling a novel chemical compound like this compound, incorporating safety checkpoints.

Caption: General workflow for handling this compound, emphasizing safety procedures.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。